

Spectroscopic Profile of Hepta-1,6-dien-4-ol: A Technical Guide

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Compound of Interest

Compound Name: Hepta-1,6-dien-4-ol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **hepta-1,6-dien-4-ol** (CAS No: 2883-45-6), a secondary alcohol with the molecular formula $C_7H_{12}O$.^{[1][2]} The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is intended to support identification, characterization, and quality control efforts in research and development.

Molecular Structure and Properties

Hepta-1,6-dien-4-ol is a seven-carbon chain containing a hydroxyl group at the fourth carbon and terminal double bonds at the first and sixth positions.

Physical Properties:

- Molecular Weight: 112.17 g/mol ^[1]
- Appearance: Liquid^[1]
- Boiling Point: 151 °C

Spectroscopic Data

The following sections present the fundamental spectroscopic data for **hepta-1,6-dien-4-ol**, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of **hepta-1,6-dien-4-ol** exhibits characteristic signals corresponding to the different proton environments in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
5.8 (approx.)	m	2H	H-2, H-6
5.1 (approx.)	m	4H	H-1, H-7
4.1 (approx.)	m	1H	H-4
2.3 (approx.)	t	4H	H-3, H-5
1.8 (approx.)	br s	1H	-OH

Note: Specific chemical shifts and coupling constants may vary depending on the solvent and instrument used.

The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms.

Chemical Shift (δ) ppm	Assignment
135.0 (approx.)	C-2, C-6
118.0 (approx.)	C-1, C-7
70.0 (approx.)	C-4
42.0 (approx.)	C-3, C-5

Note: These are approximate chemical shifts based on typical values for similar functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3350 (broad)	Strong	O-H stretch (alcohol)
3075	Medium	=C-H stretch (alkene)
2920	Medium	C-H stretch (alkane)
1640	Medium	C=C stretch (alkene)
995, 915	Strong	=C-H bend (alkene)

Data obtained from the NIST WebBook, gas-phase spectrum.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

m/z	Relative Intensity (%)	Possible Fragment
112	Low	[M] ⁺ (Molecular Ion)
94	Moderate	[M - H ₂ O] ⁺
71	High	[C ₄ H ₇ O] ⁺
43	High	[C ₃ H ₇] ⁺
41	High	[C ₃ H ₅] ⁺

Note: Fragmentation patterns can be complex and may vary depending on the ionization method.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a liquid sample like **hepta-1,6-dien-4-ol**.

NMR Spectroscopy

- **Sample Preparation:** A small amount of **hepta-1,6-dien-4-ol** is dissolved in a deuterated solvent (e.g., CDCl_3) in an NMR tube. A small quantity of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration.
- **Data Acquisition:** The NMR tube is placed in the spectrometer. For ^1H NMR, the instrument is typically set to a frequency of 300-600 MHz. For ^{13}C NMR, a frequency of 75-150 MHz is common.
- **Processing:** The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. Phase and baseline corrections are applied.

Infrared (IR) Spectroscopy

- **Sample Preparation:** For a neat liquid, a thin film of **hepta-1,6-dien-4-ol** is placed between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the crystal.
- **Background Spectrum:** A background spectrum of the empty salt plates or the clean ATR crystal is recorded.
- **Sample Spectrum:** The sample is placed in the IR beam path, and the spectrum is recorded. The instrument software automatically subtracts the background spectrum.

Mass Spectrometry (MS)

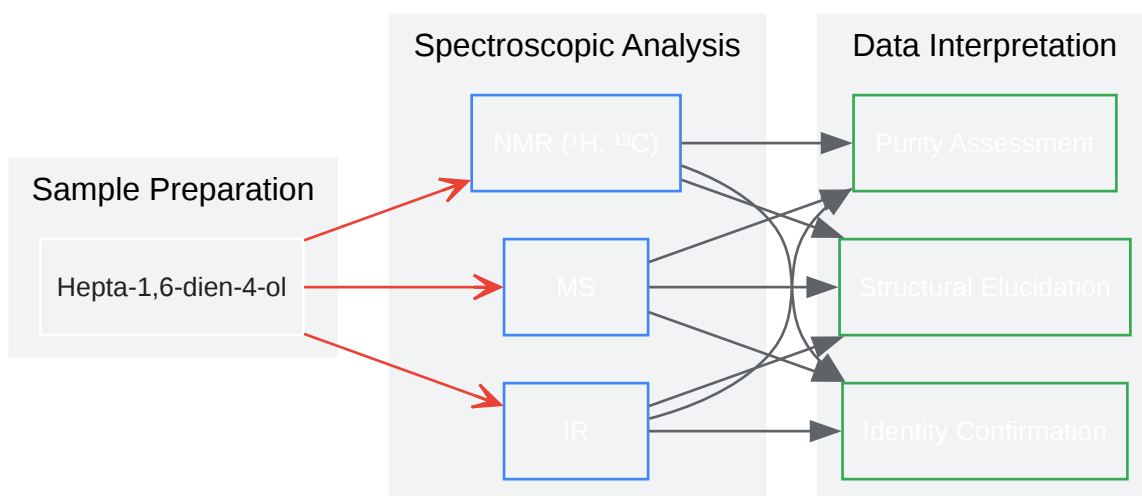
- **Sample Introduction:** A small amount of **hepta-1,6-dien-4-ol** is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities.
- **Ionization:** The sample is ionized, typically using Electron Ionization (EI).
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

- Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.

Visualizations

The following diagrams illustrate the structure of **hepta-1,6-dien-4-ol** and a general workflow for its spectroscopic analysis.

Caption: Chemical structure of **hepta-1,6-dien-4-ol**.



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Caption: General workflow for spectroscopic analysis.

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References

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